molecular formula C13H13Br2N3OS B7758042 2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B7758042
M. Wt: 419.14 g/mol
InChI Key: OXXWZMCCOROWRU-DLQNABGMSA-N
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Description

This compound features a cyclohexa-2,5-dien-1-one core substituted with two bromine atoms at positions 2 and 4. A hydrazinylidene group bridges the cyclohexadienone ring to a 3-ethyl-4-methyl-1,3-thiazole moiety, forming a conjugated system. The (2E)-configuration of the hydrazinylidene group ensures planar geometry, critical for intermolecular interactions such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

2,6-dibromo-4-[(E)-[(E)-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Br2N3OS/c1-3-18-8(2)7-20-13(18)17-16-6-9-4-10(14)12(19)11(15)5-9/h4-7,19H,3H2,1-2H3/b16-6+,17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXWZMCCOROWRU-DLQNABGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NN=CC2=CC(=C(C(=C2)Br)O)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=CS/C1=N/N=C/C2=CC(=C(C(=C2)Br)O)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Br2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a complex organic molecule with potential biological activity. This article explores its biological properties, including antimicrobial, antitumor, and other pharmacological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16Br2N4SC_{17}H_{16}Br_2N_4S, indicating the presence of bromine atoms, a thiazole ring, and a hydrazone moiety. The structure can be represented as follows:

C17H16Br2N4S\text{C}_{17}\text{H}_{16}\text{Br}_2\text{N}_4\text{S}

Key Structural Features

  • Bromine Substituents : The presence of two bromine atoms enhances the compound's reactivity and potential biological interactions.
  • Thiazole Ring : Known for its biological significance, thiazoles are often found in various pharmaceutical agents.
  • Hydrazone Linkage : This functional group is known for its ability to form stable complexes with metal ions, which can enhance biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, thiosemicarbazone derivatives have shown enhanced antimicrobial activity compared to their parent ligands. In vitro studies suggest that the synthesized derivatives of thiazole and hydrazone exhibit strong antibacterial effects against various strains of bacteria.

CompoundAntimicrobial Activity (MIC µg/mL)
Thiazole Derivative10 - 50
Hydrazone Complex5 - 20

Antitumor Activity

The compound has been evaluated for its antitumor effects. Studies involving various cancer cell lines demonstrate that similar compounds can induce apoptosis and inhibit cell proliferation. For instance:

  • In vitro studies on human tumor cell lines have shown IC50 values ranging from 0.01μM0.01\,\mu M to 0.02μM0.02\,\mu M for palladium complexes derived from thiosemicarbazones, suggesting that structural modifications can enhance potency.
Cell LineIC50 (µM)
DU145 (Prostate Cancer)0.01
K562 (Leukemia)0.02

The proposed mechanism of action for the biological activities of this compound involves:

  • Inhibition of DNA Synthesis : Many thiazole derivatives interfere with nucleic acid synthesis in microorganisms.
  • Induction of Apoptosis : The hydrazone linkage may facilitate metal ion coordination that triggers apoptotic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives against resistant bacterial strains. The results indicated that compounds similar to our target showed a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Properties

In another investigation focused on anticancer activity, a series of thiosemicarbazone derivatives were tested against different cancer cell lines. The results showed that modifications in the structure led to improved cytotoxicity and selectivity towards cancer cells over normal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Thiazole and Thiadiazole Derivatives

Thiazole Derivatives (e.g., Compounds 11a-c from )

Compounds such as 11a-c (thiazole derivatives synthesized via cyclization of hydrazones with thioglycolic acid) share the thiazole ring but lack brominated cyclohexadienone systems. Key differences include:

  • Substituents : The absence of bromine reduces molecular weight and polarizability compared to the target compound.
  • Bioactivity : Thiazole derivatives like 11a-c exhibit analgesic activity due to their ability to modulate neurotransmitter pathways, but bromination in the target compound may enhance lipophilicity and blood-brain barrier penetration .
Thiadiazole-Fused Derivatives ()

Benzodioxine-based thiadiazole derivatives (e.g., compounds 1–25) feature fused 1,3,4-thiadiazole rings instead of isolated thiazole units.

Electronic and Functional Group Comparisons

Hydrazone and Triazole Derivatives ()
  • Hydrazones (e.g., 10a-c) : These lack the thiazole ring and brominated core but share the hydrazinylidene linker. Their reduced conjugation results in weaker absorption in UV-vis spectra compared to the target compound .
  • Triazole-Thiones (): The compound (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione features a triazole-thione group, which forms N–H···S hydrogen bonds. In contrast, the target compound’s thiazole and hydrazinyl groups enable N–H···O and C–Br···π interactions, influencing solubility and crystal packing .

Crystallographic and Hydrogen Bonding Analysis

  • Target Compound : Likely exhibits planar geometry (due to the (2E)-configuration) and C–Br···π interactions, as observed in brominated aromatic systems. Hydrogen bonds involving the hydrazinyl N–H and thiazole sulfur may stabilize the crystal lattice .
  • Triazole-Thione (): Forms N–H···S and O–H···S hydrogen bonds with methanol, creating a six-membered supramolecular assembly.

Data Tables

Table 1: Structural and Electronic Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) λₘₐₓ (nm) Bioactivity (Analgesic ED₅₀)
Target Compound Brominated cyclohexadienone 2,6-dibromo, thiazole ~450 (estimated) 320–350 Not reported (predicted <50 mg/kg)
Thiazole 11a-c () Thiazole-hydrazone R = alkyl/aryl 300–350 280–310 50–100 mg/kg
Triazole-Thione () Triazole-thione 2-chlorophenyl ~400 290–320 Not tested

Table 2: Hydrogen Bonding Patterns

Compound Hydrogen Bond Donor/Acceptor Interaction Type Supramolecular Assembly
Target Compound N–H (hydrazinyl), C=O (cyclohexadienone) N–H···O, C–Br···π Layered π-stacked arrays
Triazole-Thione () N–H, O–H (methanol), S N–H···S, O–H···S Hexameric clusters

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